- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosineNucleosides & Nucleotides, 1995, 14(3-5), 337-40,
Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)

N,O-Diacetate Isoacyclovir structure
商品名:N,O-Diacetate Isoacyclovir
CAS番号:91702-60-2
MF:C12H15N5O5
メガワット:309.278002023697
CID:3162289
N,O-Diacetate Isoacyclovir 化学的及び物理的性質
名前と識別子
-
- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate
- UNII-Z2CR400A1J
- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)
- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate
- N,O-Diacetate Isoacyclovir
-
- インチ: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
- InChIKey: SJBOYFXLWONEHK-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1
計算された属性
- せいみつぶんしりょう: 309.10700
じっけんとくせい
- PSA: 131.95000
- LogP: 0.67700
N,O-Diacetate Isoacyclovir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D103100-10mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 10mg |
$ 415.00 | 2023-09-08 | ||
TRC | D103100-100mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 100mg |
$ 2783.00 | 2023-09-08 | ||
TRC | D103100-25mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 25mg |
$907.00 | 2023-05-18 | ||
A2B Chem LLC | AW53954-25mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 25mg |
$410.00 | 2024-07-18 | |
A2B Chem LLC | AW53954-10mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 10mg |
$244.00 | 2024-07-18 | |
TRC | D103100-50mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 50mg |
$ 1535.00 | 2023-09-08 | ||
A2B Chem LLC | AW53954-5mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 5mg |
$160.00 | 2024-07-18 |
N,O-Diacetate Isoacyclovir 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene
リファレンス
- Application of the transpurination reaction to synthesis of acyclic guanosine analogsNucleosides & Nucleotides, 1989, 8(4), 529-36,
合成方法 3
はんのうじょうけん
リファレンス
- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,
合成方法 4
はんのうじょうけん
リファレンス
- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosineKhimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5,
合成方法 5
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid
リファレンス
- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanesCollection Symposium Series, 1999, 2, 43-46,
合成方法 6
はんのうじょうけん
リファレンス
- Thermal 7-9 transglycosylation of purine nucleosides and their analogsNucleic Acids Symposium Series, 1987, 18, 45-8,
合成方法 7
はんのうじょうけん
リファレンス
- Synthesis of acyclonucleosides of imidazole and purine seriesNucleic Acids Symposium Series, 1986, 17, 5-8,
合成方法 8
はんのうじょうけん
リファレンス
- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-DiacetylguanineJournal of Organic Chemistry, 1999, 64(13), 4665-4668,
合成方法 9
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene
リファレンス
- Preparation of guanine derivatives, Poland, , ,
合成方法 10
はんのうじょうけん
1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux
1.2 reflux; 10 h, reflux
1.2 reflux; 10 h, reflux
リファレンス
- Improvement on synthesis process of acyclovirHuagong Shengchan Yu Jishu, 2012, 19(2), 9-11,
合成方法 11
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C
リファレンス
- Synthesis of Aciclovir related substancesJingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39,
合成方法 12
はんのうじょうけん
リファレンス
- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,
合成方法 13
はんのうじょうけん
リファレンス
- New Analogs of Acyclovir Substituted at the Side ChainNucleosides, 2007, 26(8-9), 917-920,
合成方法 14
はんのうじょうけん
リファレンス
- Regioselective synthesis of acyclovir and its various prodrugsSynthetic Communications, 2001, 31(9), 1399-1419,
合成方法 15
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C
リファレンス
- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomersHeterocycles, 2005, 65(4), 787-796,
合成方法 16
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
リファレンス
- Synthesis of nucleosidesOrganic Reactions (Hoboken, 2000, 55,,
合成方法 17
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
リファレンス
- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compoundsChemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7,
N,O-Diacetate Isoacyclovir Raw materials
- N2,9-Diacetylguanine
- N2-Acetylguanine
- Guanosine
- Guanosine, N-acetyl-,2',3',5'-triacetate
- 2-Oxa-1,4-butanediol diacetate
- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine
N,O-Diacetate Isoacyclovir Preparation Products
N,O-Diacetate Isoacyclovir 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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